molecular formula C18H19N3O2 B6246915 N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine CAS No. 70138-18-0

N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine

Cat. No. B6246915
CAS RN: 70138-18-0
M. Wt: 309.4
InChI Key:
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Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine” is a compound that contains a quinazoline ring, which is a type of nitrogen-containing heterocycle . The compound also has a dimethoxyphenyl group attached to it, which is a phenyl ring with two methoxy (OCH3) groups attached .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinazoline ring, possibly through a condensation reaction of an appropriate amine and a diketone . The dimethoxyphenyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would include a quinazoline ring attached to a dimethoxyphenyl group via an ethyl linker . The presence of the nitrogen in the ring and the oxygen in the methoxy groups would likely result in a molecule with regions of polarity .


Chemical Reactions Analysis

As a nitrogen-containing heterocycle, this compound could potentially undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The presence of the methoxy groups could also influence the reactivity of the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the quinazoline ring, the dimethoxyphenyl group, and the ethyl linker would all influence properties such as solubility, melting point, and reactivity .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activities. Given the interest in quinazoline derivatives for their potential medicinal properties, this could be a fruitful area of study .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 4-chloroquinazoline, followed by reduction of the resulting intermediate.", "Starting Materials": [ "2-(3,4-dimethoxyphenyl)ethylamine", "4-chloroquinazoline", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(3,4-dimethoxyphenyl)ethylamine in ethanol and add 4-chloroquinazoline. Heat the mixture at reflux for 24 hours.", "Step 2: Cool the reaction mixture and add sodium borohydride. Stir the mixture for 2 hours.", "Step 3: Add hydrochloric acid to the reaction mixture to adjust the pH to acidic. Extract the product with ethyl acetate.", "Step 4: Wash the organic layer with water and then with sodium hydroxide solution to remove any remaining acid. Dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by recrystallization from ethanol to obtain N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine." ] }

CAS RN

70138-18-0

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine

Molecular Formula

C18H19N3O2

Molecular Weight

309.4

Purity

95

Origin of Product

United States

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